molecular formula C2H7N3O4 B14754814 Nitric acid--N-methylurea (1/1) CAS No. 598-11-8

Nitric acid--N-methylurea (1/1)

Katalognummer: B14754814
CAS-Nummer: 598-11-8
Molekulargewicht: 137.10 g/mol
InChI-Schlüssel: OYPQRMVCANVXGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nitric acid–N-methylurea (1/1) is a compound formed by the combination of nitric acid and N-methylurea in a 1:1 molar ratio Nitric acid, a highly corrosive and strong oxidizing agent, is widely used in various industrial processes N-methylurea, on the other hand, is an organic compound with applications in pharmaceuticals and agrochemicals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of nitric acid–N-methylurea (1/1) involves the reaction of nitric acid with N-methylurea under controlled conditions. Typically, the reaction is carried out in an aqueous medium at a temperature range of 0-25°C to prevent decomposition. The reaction can be represented as follows:

HNO3+CH3NHCONH2CH3NHCONH2NO3\text{HNO}_3 + \text{CH}_3\text{NHCONH}_2 \rightarrow \text{CH}_3\text{NHCONH}_2\text{NO}_3 HNO3​+CH3​NHCONH2​→CH3​NHCONH2​NO3​

Industrial Production Methods: Industrial production of nitric acid–N-methylurea (1/1) involves the careful handling of concentrated nitric acid and N-methylurea. The process requires precise control of temperature and concentration to ensure the formation of the desired product without side reactions. The use of high-purity reagents and advanced mixing techniques is essential to achieve consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions: Nitric acid–N-methylurea (1/1) undergoes various chemical reactions, including:

    Oxidation: The nitric acid component can oxidize organic substrates, leading to the formation of nitro compounds.

    Reduction: Under specific conditions, the compound can be reduced to form amines and other derivatives.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions, forming substituted ureas.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or neutral media.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.

    Substitution: Nucleophiles like amines and alcohols are used in the presence of catalysts or under basic conditions.

Major Products:

    Oxidation: Nitro compounds and nitrates.

    Reduction: Amines and hydroxylamines.

    Substitution: Substituted ureas and carbamates.

Wissenschaftliche Forschungsanwendungen

Nitric acid–N-methylurea (1/1) has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of nitro and amino derivatives.

    Biology: Investigated for its potential role in modulating biological pathways and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Wirkmechanismus

The mechanism of action of nitric acid–N-methylurea (1/1) involves the interaction of its nitric acid component with various molecular targets. Nitric acid acts as an oxidizing agent, facilitating the transfer of oxygen atoms to substrates. This leads to the formation of reactive intermediates that can participate in further chemical transformations. The urea moiety can interact with nucleophiles, forming stable adducts and facilitating substitution reactions.

Vergleich Mit ähnlichen Verbindungen

    Nitrosoureas: Compounds like N-nitrosourea share structural similarities and exhibit similar reactivity patterns.

    N-Methylcarbamates: These compounds have a similar urea backbone and participate in analogous chemical reactions.

    Nitroalkanes: These compounds contain nitro groups and undergo similar oxidation and reduction reactions.

Uniqueness: Nitric acid–N-methylurea (1/1) is unique due to its combination of a strong oxidizing agent (nitric acid) with an organic urea derivative. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in both research and industrial applications.

Eigenschaften

CAS-Nummer

598-11-8

Molekularformel

C2H7N3O4

Molekulargewicht

137.10 g/mol

IUPAC-Name

methylurea;nitric acid

InChI

InChI=1S/C2H6N2O.HNO3/c1-4-2(3)5;2-1(3)4/h1H3,(H3,3,4,5);(H,2,3,4)

InChI-Schlüssel

OYPQRMVCANVXGY-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)N.[N+](=O)(O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.